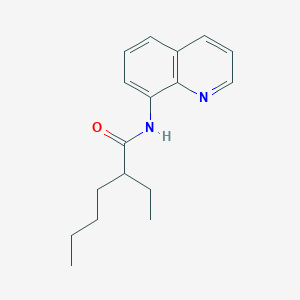

2-ethyl-N-(8-quinolinyl)hexanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H22N2O |

|---|---|

Molecular Weight |

270.37 g/mol |

IUPAC Name |

2-ethyl-N-quinolin-8-ylhexanamide |

InChI |

InChI=1S/C17H22N2O/c1-3-5-8-13(4-2)17(20)19-15-11-6-9-14-10-7-12-18-16(14)15/h6-7,9-13H,3-5,8H2,1-2H3,(H,19,20) |

InChI Key |

XKYJVKIACYPLPE-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)NC1=CC=CC2=C1N=CC=C2 |

Canonical SMILES |

CCCCC(CC)C(=O)NC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl N 8 Quinolinyl Hexanamide and Analogues

Amidation Reactions for Constructing the Hexanamide (B146200) Linkage to 8-Aminoquinoline (B160924)

The formation of the amide bond between an amine and a carboxylic acid is a fundamental transformation in organic synthesis. For 2-ethyl-N-(8-quinolinyl)hexanamide, this involves the coupling of 8-aminoquinoline with 2-ethylhexanoic acid.

Conventional Amide Coupling Protocols Utilizing Carboxylic Acids and Amines

Direct amidation of 8-aminoquinoline with 2-ethylhexanoic acid can be achieved using various coupling reagents that activate the carboxylic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly employed to facilitate the formation of the amide bond. nih.gov The reaction typically proceeds by the formation of a reactive O-acylisourea intermediate from the carboxylic acid and EDC, which is then susceptible to nucleophilic attack by the amino group of 8-aminoquinoline. The addition of HOBt can enhance the reaction efficiency by forming an active ester intermediate, which is less prone to side reactions. nih.gov The use of a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534), is often necessary to neutralize the acid formed during the reaction and to ensure the amine is in its free base form. nih.gov

A study on amide bond formation for electron-deficient amines highlighted that a combination of EDC, 4-dimethylaminopyridine (B28879) (DMAP), and a catalytic amount of HOBt provided good to excellent yields for a range of functionalized amide derivatives. nih.gov This protocol could be applicable to the synthesis of this compound, particularly if the electronic nature of 8-aminoquinoline presents challenges for standard coupling conditions.

Application of Activated Carboxylic Acid Derivatives in Amide Bond Formation

An alternative to in-situ activation of the carboxylic acid is the use of pre-activated derivatives. 2-Ethylhexanoic acid can be converted to more reactive species such as an acid chloride or an acid anhydride (B1165640). For instance, 2-ethylhexanoyl chloride can be prepared by reacting 2-ethylhexanoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acid chloride is highly electrophilic and reacts readily with 8-aminoquinoline, often in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to scavenge the HCl byproduct.

Similarly, mixed anhydrides, formed by reacting the carboxylic acid with a chloroformate, can also be effective acylating agents. These methods offer the advantage of high reactivity but may require careful handling due to the moisture sensitivity of the activated intermediates.

Directed C-H Bond Functionalization Approaches for Alkyl Chain Incorporation

The 8-aminoquinoline group is a powerful bidentate directing group in transition-metal-catalyzed C-H activation. This property allows for the direct functionalization of C-H bonds, offering novel retrosynthetic disconnections for the synthesis of complex molecules.

Copper-Catalyzed Site-Selective C(sp3)-H Amidation Methodologies

Copper-catalyzed C-H amidation has emerged as a significant method for forming C-N bonds. snnu.edu.cnbeilstein-journals.org In the context of synthesizing analogs of this compound, the 8-aminoquinoline moiety can direct the intramolecular amidation of C(sp³)–H bonds. nih.govacs.org For example, a copper catalyst can facilitate the reaction between an N-(quinolin-8-yl) substituted amide and an internal C-H bond, leading to the formation of lactams. beilstein-journals.org This approach favors the activation of β-methyl C-H bonds to form a five-membered ring intermediate over other C-H bonds. acs.org While this specific example leads to a cyclic product, the underlying principle of copper-catalyzed, 8-aminoquinoline-directed C-H activation is a powerful tool.

Intermolecular versions of this reaction have also been developed. For instance, copper-catalyzed C-H amination of ferrocenes directed by an 8-aminoquinoline amide group has been reported, demonstrating the versatility of this system. acs.orgresearchgate.net These methodologies underscore the potential to construct the amide linkage and subsequently functionalize the alkyl chain through directed C-H activation.

Palladium-Catalyzed C-H Activation and Dienylation Strategies

Palladium catalysis is extensively used for C-H functionalization directed by the 8-aminoquinoline group. nih.gov This includes the arylation and alkenylation of C(sp³)–H bonds. snnu.edu.cn While direct synthesis of this compound via this method is less common, the functionalization of a pre-formed N-(8-quinolinyl) amide is a powerful strategy for creating analogs.

A notable development is the palladium(II)-catalyzed dienylation of aliphatic C(sp³)–H bonds using allenyl acetates, with 8-aminoquinoline as the directing group. semanticscholar.org This method allows for the functionalization at the β- and γ-positions of various aliphatic carboxylic acid derivatives, yielding diversely functionalized 1,3-dienes. semanticscholar.org This demonstrates the potential to introduce unsaturation and further complexity into the hexanamide backbone of this compound. The reaction proceeds through the formation of a palladacycle intermediate, followed by migratory insertion of the allenyl acetate (B1210297) and subsequent elimination. semanticscholar.org

| Catalyst | Directing Group | C-H Bond Type | Functionalization | Reference |

| Copper | 8-Aminoquinoline | C(sp³)–H | Intramolecular Amidation | beilstein-journals.orgnih.govacs.org |

| Palladium(II) | 8-Aminoquinoline | C(sp³)–H | Dienylation | semanticscholar.org |

| Palladium | 8-Aminoquinoline | C(sp³)–H | Arylation | snnu.edu.cn |

| Copper | 8-Aminoquinoline | C-H | Amination of Ferrocenes | acs.orgresearchgate.net |

Multi-Component Reaction Sequences for Quinolyl Amide Synthesis

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants. rsc.orgorganic-chemistry.org MCRs offer a convergent and atom-economical approach to synthesizing diverse molecular scaffolds. rsc.org

While a specific MCR for the direct synthesis of this compound is not prominently reported, various MCRs are utilized to produce quinoline (B57606) derivatives. rsc.orgresearchgate.net For instance, the Ugi four-component reaction (U-4CR) is a well-known MCR that can generate α-acetamido carboxamides. nih.gov By carefully selecting the starting materials, it is conceivable to design an Ugi-type reaction that could lead to the formation of a quinolyl amide structure. The Ugi-azide reaction, for example, is used to create tetrazole-containing compounds and can be combined with other catalytic processes. beilstein-journals.org The versatility of MCRs suggests that with appropriate starting materials, such as an isocyanide derived from 8-aminoquinoline, a carboxylic acid like 2-ethylhexanoic acid, an aldehyde, and an amine, a one-pot synthesis of complex quinolyl amides could be achievable.

| Reaction Name | Components | Product Type | Potential Application | Reference |

| Ugi Four-Component Reaction | Isocyanide, Carboxylic Acid, Aldehyde, Amine | α-Acetamido Carboxamides | Synthesis of complex quinolyl amides | nih.gov |

| Povarov Reaction | Aniline, Aldehyde, Alkene | Tetrahydroquinolines | Building block for quinoline derivatives | rsc.org |

| Friedländer Annulation | 2-Aminobenzaldehyde/ketone, Compound with α-methylene group | Quinolines | General quinoline synthesis | beilstein-journals.org |

Stereoselective Synthesis of Chiral this compound Precursors

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the stereoselective synthesis of the chiral precursor, 2-ethylhexanoic acid (EHXA), is a critical step in producing enantiomerically pure this compound. Research has focused on both auxiliary-controlled asymmetric synthesis and biocatalytic methods to obtain the (R)- and (S)-enantiomers of EHXA.

One established method involves the use of chiral auxiliaries to direct the stereochemical outcome of alkylation reactions. The chiral auxiliaries (R)- and (S)-1-amino-2-(methoxymethyl)pyrrolidine, commonly known as RAMP and SAMP respectively, have been successfully employed to prepare the enantiomers of EHXA. nih.gov This approach facilitates the asymmetric synthesis, allowing for the investigation of stereoselective effects in biological systems. nih.gov

Enzymatic catalysis presents an alternative, environmentally benign route to chiral EHXA. The cytochrome P450cam enzyme system has been shown to catalyze the formation of 2-ethylhexanoic acid from 2-ethylhexanol. nih.gov This biocatalytic process exhibits stereoselectivity, preferentially producing one enantiomer over the other. Kinetic studies have demonstrated that the (R)-enantiomer of 2-ethylhexanoic acid is produced at a rate 3.5 times faster than the (S)-enantiomer. nih.gov When a racemic mixture of the starting alcohol is used, P450cam produces 50% more (R)-EHXA than (S)-EHXA, highlighting the enzyme's preference. nih.gov Crystallographic studies suggest that the (R)-enantiomer binds in a more ordered state within the enzyme's active site, contributing to this observed stereoselectivity. nih.gov

Table 1: Comparison of Stereoselective Synthetic Methods for 2-Ethylhexanoic Acid (EHXA) Precursors

| Method | Catalyst/Auxiliary | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Synthesis | (R)- and (S)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP/SAMP) | Chiral auxiliary-guided alkylation | Enables preparation of specific (R)- and (S)-enantiomers of EHXA. | nih.gov |

| Enzymatic Catalysis | Cytochrome P450cam | Biocatalytic oxidation of 2-ethylhexanol | Stereoselective production, favoring the (R)-enantiomer of EHXA. | nih.gov |

Alternative Synthetic Routes for Structurally Related Quinolyl Amides

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis, and various methods have been applied to create quinolyl amides. These alternative routes provide versatility for synthesizing a diverse library of compounds structurally related to this compound.

A highly effective and modular strategy combines C–H activation with transamidation chemistry, using 8-aminoquinoline (8-AQ) as a directing group. mdpi.com In this approach, an N-(quinolin-8-yl)benzofuran-2-carboxamide can undergo a palladium-catalyzed C–H arylation at the C3 position of the benzofuran (B130515) scaffold. Following this functionalization, the 8-aminoquinoline directing group can be cleaved and replaced with a different amine in a one-pot, two-step transamidation procedure, yielding a diverse range of amide products. mdpi.com This method is particularly attractive for creating libraries of small molecules for screening purposes. mdpi.com

More conventional amide coupling reactions are also widely used. For instance, the synthesis of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides has been achieved by coupling the corresponding quinoline-2-carboxylic acid with sulfanilamide (B372717) using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). researchgate.net

Transition-metal-catalyzed cross-coupling reactions offer another powerful tool for forming the C-N bond. The Buchwald-Hartwig amination has been utilized to synthesize bis-(8-quinolyl)amine by coupling 8-bromoquinoline (B100496) with 8-aminoquinoline using a palladium catalyst system composed of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and dppf (1,1'-bis(diphenylphosphino)ferrocene). tandfonline.com This reaction specifically forms a C-N bond at the 8-position of the quinoline ring. tandfonline.com

Furthermore, synthetic approaches to 2-alkyl-4-quinolone-3-carboxamides have been developed from common β-keto amide precursors. beilstein-journals.org These methods involve the reduction of a nitro group followed by a cyclocondensation reaction to form the quinolone ring system, with the carboxamide group already in place. beilstein-journals.org

Table 2: Overview of Alternative Synthetic Routes for Quinolyl Amides

| Method | Key Reagents/Catalyst | Type of Quinolyl Amide | Description | Reference |

|---|---|---|---|---|

| C–H Arylation & Transamidation | Pd(OAc)₂, AgOAc, Amine | N-(quinolin-8-yl) amides as intermediates, various final amides | Uses 8-aminoquinoline as a directing group for C-H functionalization, followed by amine exchange. | mdpi.com |

| Peptide Coupling | HATU, DIPEA | Quinoline-2-carboxamides | Standard amide bond formation between a quinoline carboxylic acid and an amine. | researchgate.net |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, dppf, KOtBu | Bis-(8-quinolyl)amine | Palladium-catalyzed cross-coupling to form a C-N bond at the 8-position of the quinoline. | tandfonline.com |

| Reductive Cyclocondensation | Zn/AcOH or Pd/C | 2-Alkyl-4-quinolone-3-carboxamides | Formation of a quinolone ring from a nitro-substituted precursor bearing a carboxamide. | beilstein-journals.org |

Chemical Reactivity and Derivatization of 2 Ethyl N 8 Quinolinyl Hexanamide Scaffolds

Electrophilic Aromatic Substitution on the Quinoline (B57606) Moiety

The quinoline ring system is susceptible to electrophilic aromatic substitution, with the positions of substitution being influenced by the directing effects of the existing substituents and the reaction conditions. In the context of 8-aminoquinoline (B160924) amides, electrophilic substitution typically occurs at the C5 and C8 positions of the quinoline ring. pharmaguideline.comorientjchem.org

Recent research has demonstrated the selective halogenation of 8-aminoquinoline amides. For instance, copper-promoted C5-selective bromination has been achieved using alkyl bromides as the bromine source in the presence of a copper catalyst. beilstein-journals.org This method is notable for its high site selectivity and excellent yields under mild conditions. beilstein-journals.org Furthermore, both mono- and di-bromination at the C5 and C7 positions can be accomplished by employing hydrogen bromide (HBr) and dimethyl sulfoxide (B87167) (DMSO), with the selectivity being controlled by the choice of copper catalyst. rsc.org Iron(III) has also been shown to catalyze the highly regioselective halogenation of 8-amidoquinolines in water, offering a greener alternative. mdpi.comrsc.org

Beyond halogenation, other electrophilic substitution reactions can be envisioned. While the quinoline ring is generally deactivated towards acylation and alkylation due to the nitrogen atom, the presence of electron-donating substituents can facilitate these reactions. pharmaguideline.com

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on 8-Aminoquinoline Amides

| Reaction | Reagents and Conditions | Position of Substitution | Reference |

| C5-Bromination | Alkyl bromide, Cu catalyst, DMSO, 80 °C | C5 | beilstein-journals.org |

| C5-Monobromination | HBr, DMSO, CuSO4·5H2O | C5 | rsc.org |

| C5,C7-Dibromination | HBr, DMSO, Cu(NO3)2·3H2O | C5, C7 | rsc.org |

| C5-Halogenation | Sodium halides, Fe(III) catalyst, water | C5 | mdpi.com |

Functionalization and Modification of the Hexanamide (B146200) Alkyl Chain

The hexanamide alkyl chain of 2-ethyl-N-(8-quinolinyl)hexanamide provides another avenue for structural diversification. The reactivity of the alkyl chain is largely dependent on the specific reaction conditions and the reagents employed.

One potential modification involves the functionalization of the C-H bonds along the alkyl chain. While direct C-H functionalization of unactivated alkanes can be challenging, various catalytic systems have been developed to achieve this. For instance, photolysis of N-nitrosoamides has been shown to lead to the functionalization of the δ-carbon of the alkyl chain through intramolecular hydrogen atom abstraction by an amidyl radical. cdnsciencepub.com

The amide group itself can also be a site for modification. For example, amides can be converted to nitriles through a deconstruction-transformation process involving both C-C and C-N bond cleavage. chinesechemsoc.org Additionally, the development of methods for the selective modification of secondary amides in the presence of other functional groups is an active area of research, with potential applications in late-stage diversification of complex molecules. bohrium.com

Table 2: Potential Functionalization Reactions of the Hexanamide Alkyl Chain

| Reaction Type | Potential Reagents/Conditions | Outcome | Reference |

| C-H Functionalization | Photolysis of N-nitroso derivative | Introduction of a functional group at the δ-position | cdnsciencepub.com |

| Amide to Nitrile Conversion | NaNO2 | Formation of a nitrile with one less carbon atom | chinesechemsoc.org |

| Transamidation | Catalyst, amine | Exchange of the amine portion of the amide | bohrium.com |

Directed Metalation Group (DMG) Chemistry in Quinoline-Amide Systems

The 8-aminoquinoline moiety is a powerful directing group in transition metal-catalyzed C-H bond functionalization. mdpi.comresearchgate.netmjstjournal.com This directing ability stems from the formation of a stable five-membered chelate intermediate with the metal catalyst, which brings the catalyst into close proximity to the ortho-C-H bonds of an attached aromatic ring or the C-H bonds of an alkyl chain. chemrxiv.org

In the context of this compound, the 8-aminoquinoline group can direct the metalation and subsequent functionalization of the C-H bonds. This strategy has been widely employed for various transformations, including arylation, alkylation, and amination. researchgate.netnih.gov For instance, nickel-catalyzed C(sp2)–H alkynylation directed by the 8-aminoquinoline group has been successfully developed. acs.org

The directed metalation group (DMG) strategy is not limited to C-H activation. The O-carbamate group, which shares structural similarities with the amide linkage in the title compound, is a strong DMG for directed ortho metalation (DoM) chemistry. acs.org This suggests that the amide nitrogen in the this compound scaffold could potentially direct metalation of the quinoline ring, although this would likely be in competition with the directing effect of the quinoline nitrogen itself.

Transition Metal-Catalyzed Cross-Coupling Reactions for Structural Diversification

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net The this compound scaffold can be readily diversified using these powerful methods, particularly after initial functionalization to introduce a suitable coupling partner, such as a halide.

For example, following the C5-bromination of the quinoline ring as described in section 3.1, the resulting aryl bromide can undergo a variety of cross-coupling reactions. Suzuki coupling with boronic acids can introduce new aryl or vinyl groups, while Sonogashira coupling with terminal alkynes can install alkynyl moieties. rsc.orgacs.org Buchwald-Hartwig amination can be used to form new C-N bonds. doi.org

Furthermore, the 8-aminoquinoline directing group can facilitate cross-coupling reactions directly from C-H bonds, obviating the need for pre-functionalization. researchgate.netnih.gov Copper-catalyzed C(sp2)-O cross-coupling reactions have been reported for the selective remote esterification of 8-aminoquinoline amides at the C5 position. researchgate.net

Table 3: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions for Diversification

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Reference |

| Suzuki Coupling | C5-Bromo-8-aminoquinoline amide | Boronic acid | Palladium catalyst | C5-Aryl/vinyl-8-aminoquinoline amide | rsc.org |

| C-H Alkynylation | 8-Aminoquinoline amide | Terminal alkyne | Nickel catalyst | ortho-Alkynyl amide | acs.org |

| C-O Esterification | 8-Aminoquinoline amide | Carboxylic acid | Copper catalyst | C5-Ester-8-aminoquinoline amide | researchgate.net |

| C-H Amination | Benzamide with 8-aminoquinoline DG | Amine | Copper or Iridium catalyst | ortho-Amino benzamide | nih.gov |

Reaction Mechanism Elucidation in Quinolyl Amide Synthesis and Transformation

Mechanistic Pathways of Amide Bond Formation in Quinoline (B57606) Derivatives

The synthesis of 2-ethyl-N-(8-quinolinyl)hexanamide, a quinolyl amide, involves the formation of a stable amide bond. The general synthesis of quinoline amides can be achieved through several mechanistic pathways, often involving the activation of a carboxylic acid. umich.edu Common methods include the use of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amino group of 8-aminoquinoline (B160924). umich.eduresearchgate.net

One prevalent mechanism involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC). The carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. umich.eduluxembourg-bio.com This intermediate is then readily attacked by the primary amine of 8-aminoquinoline to form the thermodynamically stable amide bond and a urea (B33335) byproduct. umich.edu Another pathway involves the formation of an activated ester. The carboxylic acid is first converted to an active ester, which is then isolated and subsequently reacted with the amine. umich.edu Alternatively, the activated ester can be generated in situ. umich.edu

Furthermore, metal-free approaches have been developed for the synthesis of functionalized quinolines from amides. One such method involves the activation of an amide with triflic anhydride (B1165640) in the presence of pyridine (B92270), which creates a highly electrophilic intermediate that can react with an alkyne to form the quinoline structure. nih.gov While this method builds the quinoline ring itself, the underlying principle of activating the amide or a precursor is fundamental. For the specific synthesis of this compound, the reaction would typically involve the coupling of 2-ethylhexanoic acid and 8-aminoquinoline.

The stability of the resulting amide bond is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the C-N bond. nih.gov This resonance stabilization makes the amide bond robust and its cleavage generally requires harsh conditions. nih.govnih.gov

Insights into C-H Functionalization Mechanisms Directed by Quinoline Amides

The 8-aminoquinoline amide moiety, as present in this compound, is a powerful bidentate directing group in transition metal-catalyzed C-H functionalization reactions. mdpi.comresearchgate.netresearchgate.net This directing ability allows for the selective activation and functionalization of otherwise unreactive C-H bonds at positions ortho to the amide-bearing group or at specific remote positions on the quinoline ring or a tethered substrate. researchgate.net

The mechanism of this directed C-H activation generally involves the following key steps:

Coordination: The quinoline nitrogen and the amide nitrogen of the 8-aminoquinoline group coordinate to the metal center (e.g., Pd, Rh, Ni, Co, Fe) to form a stable five- or six-membered metallacyclic intermediate. mdpi.comnih.govchemrxiv.org This pre-coordination brings the metal catalyst in close proximity to the target C-H bond. mdpi.com

C-H Activation/Metalation: The coordinated metal center then facilitates the cleavage of a nearby C-H bond. This can occur through several pathways, including concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic substitution. mdpi.com In the CMD pathway, which is common for palladium catalysis, a base (often a carboxylate ligand from the catalyst precursor) assists in the deprotonation of the C-H bond as the metal coordinates to the carbon. mdpi.com

Functionalization: The resulting metallacyclic species, now containing a metal-carbon bond, can undergo various transformations, such as insertion of an unsaturated partner (e.g., an alkene or alkyne), reaction with an electrophile, or reductive elimination with a coupling partner. nih.gov

The 8-aminoquinoline directing group has been successfully employed in a wide array of C-H functionalization reactions, including arylation, alkylation, alkenylation, amidation, and oxygenation of both sp² and sp³ C-H bonds. nih.govnih.gov For instance, palladium-catalyzed oxygenation of sp³ C-H bonds in amidoquinolines has been achieved using peroxide oxidants. nih.gov The bidentate chelation to the metal is thought to facilitate the activation of these less reactive C-H bonds. nih.gov Similarly, rhodium catalysts have been used for the alkylation of aromatic amides containing the 8-aminoquinoline directing group with various alkenes. oup.comnih.govresearchgate.net

Catalytic Cycle Analysis in Transition Metal-Mediated Transformations

The catalytic cycles for transition metal-mediated transformations of quinoline amides are intricate and depend on the specific metal, ligands, and reactants involved. However, a general framework can be described for many palladium- and rhodium-catalyzed reactions.

Palladium-Catalyzed C-H Arylation (a representative example):

A common catalytic cycle for the Pd-catalyzed C-H arylation of a substrate directed by an 8-aminoquinoline amide involves the following key steps:

Catalyst Activation and Chelation: A Pd(II) precatalyst, often Pd(OAc)₂, coordinates with the 8-aminoquinoline amide to form the active catalytic species.

C-H Activation: A C-H bond on the substrate is activated via a concerted metalation-deprotonation (CMD) mechanism, forming a palladacycle intermediate. mdpi.com

Oxidative Addition: An aryl halide oxidatively adds to the Pd(II) center, forming a Pd(IV) intermediate.

Reductive Elimination: The aryl group and the carbon from the activated C-H bond couple, and the C-C bond is formed via reductive elimination from the Pd(IV) center. This step regenerates the Pd(II) catalyst, which can then re-enter the catalytic cycle.

Rhodium-Catalyzed C-H Alkylation with Alkenes:

For rhodium-catalyzed C-H alkylation, a proposed catalytic cycle often involves a Rh(III) active species:

C-H Activation: The Rh(III) catalyst, coordinated to the 8-aminoquinoline directing group, activates a C-H bond to form a rhodacycle.

Alkene Insertion: An alkene coordinates to the rhodium center and subsequently inserts into the Rh-C bond.

Protonolysis/Reductive Elimination: The resulting alkyl-rhodium species can undergo protonolysis to release the alkylated product and regenerate the Rh(III) catalyst. In some cases, a reductive elimination pathway may be operative. rsc.org

Deuterium labeling experiments in some rhodium-catalyzed alkylations with alkenes suggest that the reaction may proceed through a rhodium carbene intermediate generated from the alkene, rather than a traditional hydrometalation or carbometalation mechanism. oup.comnih.govacs.org

Theoretical Computational Studies of Reaction Energetics and Intermediates

Theoretical computational studies, particularly using Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms of quinolyl amide synthesis and transformations. rsc.orgacs.org These studies provide valuable insights into reaction energetics, the structures of transient intermediates, and transition states that are often difficult to characterize experimentally. chemrxiv.orgacs.orgnih.gov

Key contributions of computational studies include:

Elucidation of Reaction Pathways: DFT calculations can map out the potential energy surfaces for different proposed mechanisms, helping to identify the most favorable reaction pathway. For instance, computational studies have been used to compare the energetics of different C-H activation mechanisms (e.g., CMD vs. oxidative addition). chemrxiv.org

Determination of Rate-Limiting Steps: By calculating the activation energies for each step in a catalytic cycle, the rate-determining step can be identified. acs.orgnih.gov This information is crucial for optimizing reaction conditions to improve efficiency. For example, in the Ir(III)-catalyzed amidation of quinoline N-oxide, denitrogenation was found to be the turnover-limiting step through computational analysis. acs.org

Understanding Regioselectivity: DFT calculations can explain the origins of regioselectivity in C-H functionalization reactions. By comparing the activation barriers for C-H activation at different positions, the observed selectivity can be rationalized. acs.org For example, in the Ir(III)-catalyzed amidation of quinoline N-oxide, calculations showed that C8-amidation is kinetically favored over C2-amidation due to the relative stability of the amido insertion intermediates. acs.org

Characterization of Intermediates: Computational modeling provides structural and electronic information about short-lived intermediates in the catalytic cycle. This includes details on bond lengths, bond angles, and charge distributions, which helps in understanding the bonding and reactivity of these species. chemrxiv.orgscibasejournals.org

Role of Additives: The effect of additives, such as acids or bases, on the reaction mechanism and energetics can be modeled. acs.org For instance, DFT studies have demonstrated the dual role of acetic acid in both C-H activation and protodemetalation steps in certain reactions. acs.org

These computational insights, when combined with experimental data, provide a comprehensive understanding of the reaction mechanisms governing the synthesis and reactivity of quinolyl amides like this compound.

Below is an interactive data table summarizing the key mechanistic steps and the role of computational studies.

| Mechanistic Aspect | Key Features | Computational Insights |

| Amide Bond Formation | Activation of carboxylic acid (e.g., with DCC), nucleophilic attack by amine. | Modeling of transition states for O-acylisourea formation and amine addition. |

| C-H Functionalization | Bidentate chelation by 8-aminoquinoline, concerted metalation-deprotonation (CMD). | Calculation of coordination energies, modeling of CMD transition state. |

| Catalytic Cycles | Oxidative addition, reductive elimination, insertion reactions. | Determination of activation barriers for each step, identification of rate-limiting step. |

| Regioselectivity | Directed by the 8-aminoquinoline group to specific C-H bonds. | Comparison of activation energies for functionalization at different positions. |

| Intermediates | Metallacycles (e.g., palladacycles, rhodacycles), metal-alkyl/aryl species. | Prediction of structures, stabilities, and electronic properties of intermediates. |

Molecular Interactions and Structure Activity Relationship Sar Studies of 2 Ethyl N 8 Quinolinyl Hexanamide Derivatives

Investigation of Ligand-Target Binding Interactions in Quinoline (B57606) Amide Series

The binding of quinoline amides to their biological targets is a sophisticated process governed by a variety of non-covalent interactions. Molecular docking simulations and biophysical studies have elucidated several key binding modes that are crucial for stabilizing the ligand-protein complex. nih.govrsc.orgnih.gov

A pivotal interaction involves the quinoline ring itself. Its aromatic nature facilitates π-π stacking interactions with aromatic amino acid residues, such as tyrosine, within the target's binding site. nih.gov Furthermore, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, forming a crucial hydrogen bond that helps to anchor the ligand in the correct orientation for optimal activity. nih.gov

The amide linkage present in these molecules is also a significant contributor to binding affinity. The oxygen and nitrogen atoms of the amide group can participate in hydrogen bonding and electrostatic interactions with polar residues in the binding pocket. mdpi.comacs.org Van der Waals forces also play a substantial role, particularly in the interactions between the ligand's aliphatic chain and hydrophobic pockets within the target protein. mdpi.com In some quinoline derivatives, interactions such as π-alkyl and π-sulfur have also been observed, further stabilizing the enzyme-ligand complex. rsc.org Studies on quinoline-3-carboxamides (B1200007) have shown that these interactions can be enhanced by the presence of metal ions. ijper.org

| Interaction Type | Molecular Feature | Interacting Residues (Examples) | Significance in Binding |

| π-π Stacking | Quinoline Ring | Tyrosine (Tyr) | Stabilizes the ligand-protein complex. nih.gov |

| Hydrogen Bonding | Quinoline Nitrogen | Methionine (Met) | Anchors the ligand in the active site. nih.gov |

| Hydrogen Bonding | Amide Group (O, N atoms) | Aspartate (Asp), Lysine (Lys) | Promotes electrostatic interaction and stabilization. nih.govacs.org |

| Van der Waals Forces | Aliphatic Chain | Hydrophobic Pockets | Enhances binding within non-polar regions. mdpi.com |

| π-Anion / π-Alkyl | Quinoline Ring | Aspartate (Asp) | Contributes to the overall stability of the complex. rsc.org |

Influence of Hexanamide (B146200) Chain Modifications on Molecular Recognition

The hexanamide portion of 2-ethyl-N-(8-quinolinyl)hexanamide plays a critical role in molecular recognition and potency. Modifications to this aliphatic chain, including its length, branching, and the introduction of steric bulk, can significantly alter the compound's biological activity.

Structure-activity relationship studies on related N-substituted cathinones and alkylthiazoloquinolines have demonstrated that the length of the aliphatic side chain often exhibits an inverted U-shaped correlation with potency. nih.govnih.gov Initially, increasing the chain length from shorter variants (e.g., methyl, ethyl) to medium-length chains (e.g., propyl, butyl) can enhance activity, likely due to improved hydrophobic interactions with the target. nih.govnih.gov However, further elongation to pentyl or hexyl groups can lead to a sharp decrease in activity. nih.govnih.gov This suggests that while a certain degree of lipophilicity is beneficial, excessively long chains may cause steric clashes or unfavorable conformations within the binding site.

Similarly, the introduction of branched alkyl groups or bulky substituents on the side chain is often poorly tolerated. nih.govnih.gov For instance, replacing a linear alkyl chain with a space-demanding cyclohexylmethyl group can lead to a complete loss of activity, indicating a limited tolerance for steric bulk at this position. nih.gov The ethyl group at the alpha-carbon position of the hexanamide chain in the parent compound is a specific modification whose influence would be relative to analogues with different substitutions at this position.

| Chain Modification | Effect on Potency | Probable Reason | Reference |

| Increase Length (Short to Medium) | Increases | Enhanced hydrophobic interactions. | nih.gov |

| Increase Length (Medium to Long) | Decreases | Steric hindrance or unfavorable conformation. | nih.govnih.gov |

| Branched Alkyl Groups | Decreases | Poor tolerance for terminal steric bulk. | nih.gov |

| Bulky Cycloalkyl Groups | Abolishes Activity | Exceeds steric limits of the binding pocket. | nih.gov |

Impact of Quinoline Ring Substituents on Biological Activity Profiles

SAR studies have consistently shown that the electronic character of the substituents is crucial. The presence of electron-withdrawing groups, such as chloro (Cl) or nitro (NO2) groups, can enhance certain biological activities. ontosight.airsc.org Conversely, electron-donating groups like methoxy (B1213986) (OCH3) can also increase potency, depending on their position and the specific biological target. rsc.org For example, in some antimalarial quinolines, a methoxy group at the C-2 position enhanced activity, while a chloro group at the same position led to its loss. rsc.org

The position of the substituent is equally important. In many quinoline-based compounds, substitutions at the C-7 position are particularly adaptable for modifications that can enhance activity. mdpi.com In contrast, modifications at other positions, such as C-8 where the amide linkage is located in this compound, can be detrimental. Studies on related quinolines have shown that virtually all modifications at the C-8 position lead to a loss of agonistic activity. nih.gov

| Position | Substituent Type | General Effect on Activity | Example |

| C-2 | Electron-donating (e.g., OCH3) | Can enhance activity. | Increased antimalarial potency. rsc.org |

| C-2 | Electron-withdrawing (e.g., Cl) | Can decrease activity. | Loss of antimalarial potency. rsc.org |

| C-6 | Halogen (e.g., Fluorine) | Often necessary for strong activity. | Essential for potent quinolone antibiotics. mdpi.com |

| C-7 | N-heterocycles (e.g., Piperazine) | Enhances antimicrobial activity. | Broadens the spectrum of activity. mdpi.com |

| C-8 | Various Modifications | Generally leads to loss of activity. | Abrogation of TLR8 agonistic activity. nih.gov |

Conformational Analysis and its Correlation with Molecular Activity

The biological function of a molecule is intrinsically linked to its three-dimensional structure, or conformation. For derivatives of this compound, the spatial arrangement of the quinoline ring relative to the flexible hexanamide side chain is a critical determinant of molecular activity.

Computational studies, such as Comparative Molecular Field Analysis (CoMFA), are used to build 3D-QSAR models that correlate the molecule's structure with its biological activity. nih.gov These models reveal that both steric and electrostatic fields significantly contribute to the binding affinity. nih.gov The analysis can identify specific regions of the molecule where bulky groups might enhance or diminish activity and where positive or negative electrostatic potentials are favorable.

The flexibility of the hexanamide chain allows the molecule to adopt various conformations. However, for effective binding, the molecule must adopt a specific, low-energy conformation that is complementary to the topography of the target's active site. nih.gov A preference for a non-planar conformation of an aromatic ring substituent has been noted in some related systems, suggesting that the spatial orientation is key. nih.gov Chirality can also be a crucial factor, as different enantiomers may orient key pharmacophores differently, leading to significant variations in biological activity. mdpi.com Therefore, understanding the preferred conformation and the rotational barriers of the molecule is essential for designing more potent and selective derivatives.

Mechanistic Biology and Target Identification in Vitro for 2 Ethyl N 8 Quinolinyl Hexanamide Analogues

Biochemical Pathway Modulation by Quinolyl Amide Derivatives

Quinolyl amide derivatives, a class to which 2-ethyl-N-(8-quinolinyl)hexanamide belongs, are recognized for their ability to modulate various biochemical pathways, often through the inhibition of key enzymes. ijpsjournal.comnih.gov Their influence extends to critical cellular processes such as gene expression, cell cycle regulation, and angiogenesis. ijpsjournal.comnih.govarabjchem.org The amide functional group plays a significant role in the metabolic processes involving these compounds. numberanalytics.comebi.ac.uk

The inhibition of histone deacetylases (HDACs) by quinoline-based compounds represents a significant mechanism of biochemical pathway modulation. nih.gov By inhibiting HDACs, these compounds can alter the acetylation status of histones and other non-histone proteins, leading to changes in gene expression that can, for example, induce apoptosis in cancer cells. nih.gov

Furthermore, proteomic studies on quinoline (B57606) derivatives have shed light on their broader impact on cellular pathways. For instance, a label-free cellular proteomics approach to investigate the antifungal action of the indolo[2,3-b]quinoline derivative DiMIQ against Candida albicans biofilms revealed significant alterations in metabolic pathways. mdpi.com The study showed that DiMIQ inhibited pathways related to cellular energy production, such as oxidative phosphorylation and pyruvate (B1213749) metabolism. mdpi.com This demonstrates that the effects of quinoline derivatives can extend beyond a single target to cause a widespread reshaping of cellular metabolism. mdpi.com

The versatility of the quinoline scaffold allows for its derivatives to interact with a wide range of biological targets, thereby affecting a multitude of signaling cascades. nih.gov These interactions can lead to the regulation of cell survival processes, including proliferation, apoptosis, differentiation, and angiogenesis. nih.gov The specific substitutions on the quinoline ring are critical in determining the biological activity and the pathways that are modulated. mdpi.com

Affinity-Based Proteomics for Target Deconvolution

Affinity-based proteomics is a powerful technique for the deconvolution of drug targets by using a molecule of interest to "fish" for its binding partners in a complex protein mixture. mdpi.com This approach has been instrumental in identifying the targets of various small molecules, including quinoline derivatives. nih.govmalariaworld.org

One strategy within affinity-based proteomics involves the immobilization of the small molecule onto a solid support, such as Sepharose beads, to create an affinity matrix. rsc.org This matrix is then incubated with a cell lysate, and proteins that bind to the immobilized compound are subsequently eluted and identified by mass spectrometry. rsc.org For instance, hydroxychloroquine- and primaquine-Sepharose have been used to screen for binding proteins in cell lysates. nih.gov This approach successfully identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of quinoline drugs from human red blood cell lysates. nih.gov

Another approach is displacement affinity chromatography. In this method, the purine-binding proteome is captured on ATP-Sepharose, and subsequently, compounds with structural similarities to the purine (B94841) ring, such as quinolines, are used to displace and identify specific binding proteins. nih.gov This technique also pointed to ALDH1 and QR2 as targets for quinoline compounds. nih.gov

The synthesis of affinity probes is a key aspect of this methodology. For example, affinity probes for the Pseudomonas aeruginosa quorum sensing signaling molecules PQS and HHQ, which are quinolone-based, have been synthesized to identify their binding partners. rsc.org These probes effectively captured the known receptor PqsR and also identified a novel interaction with the efflux pump protein MexG. rsc.org This highlights the utility of affinity-based proteomics in not only confirming known targets but also discovering new ones.

It is important to note that the design of the affinity probe is critical, as the attachment of a linker and the solid support can potentially interfere with the binding of the drug to its target. rsc.org

Enzymatic Inhibition Kinetics and Specificity Studies (e.g., VEGFR-2, HDACs, MetAPs, Falcipain)

Analogues of this compound, as part of the broader class of quinolyl amides and quinoline derivatives, have been investigated for their inhibitory activity against a range of enzymes implicated in various diseases.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, and its inhibition is a therapeutic strategy in cancer. nih.govlookchem.com A series of quinoline amide derivatives have been identified as potent inhibitors of VEGFR-2 kinase. nih.govlookchem.com For instance, 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide demonstrated an IC₅₀ of 3.8 nM against VEGFR-2 kinase. nih.govlookchem.com Docking studies suggest that these compounds bind to the ATP-binding site of VEGFR-2. nih.govnih.govlookchem.com The inhibitory activity of these amides is influenced by the substitution pattern on the aromatic rings. tandfonline.com

| Compound Class | Target | IC₅₀ (nM) | Reference |

| Quinoline Amide Derivatives | VEGFR-2 Kinase | 3.8 - 98.53 | nih.govlookchem.comtandfonline.comnih.gov |

| Isatin Derivatives | VEGFR-2 Kinase | 69.11 - 85.89 | nih.gov |

| Bis( nih.govmdpi.comnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline Derivatives | VEGFR-2 Kinase | 3.7 - 71.6 | tandfonline.com |

HDAC Inhibition: Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in epigenetic regulation, and their inhibitors are being developed as anticancer agents. ebi.ac.ukmdpi.com Quinolyl amides and related hydroxamic acids have shown potent inhibitory activity against various HDAC isoforms. nih.govnih.gov Some derivatives exhibit selectivity for certain HDAC classes or isoforms. nih.govnih.gov For example, a series of quinoline-based N-hydroxycinnamamides and N-hydroxybenzamides were found to be potent class I HDAC inhibitors, with one compound showing an IC₅₀ of 442 nM for HDAC8. nih.govnih.gov The kinetics of HDAC inhibition can vary, with some compounds acting as slow-binding inhibitors. biorxiv.orgoncologyradiotherapy.com

| Compound Class | Target | IC₅₀ (nM) | Reference |

| Quinoline-based N-hydroxycinnamamides/N-hydroxybenzamides | HDAC8 | 442 | nih.govnih.gov |

| Quinoline-based N-hydroxycinnamamides/N-hydroxybenzamides | Class I HDACs | Preferential Inhibition | nih.govnih.gov |

| N-(2-aminophenyl) quinolone-6-carboxamide | HDAC3 | 560 | mdpi.com |

MetAP Inhibition: Methionine aminopeptidases (MetAPs) are metalloenzymes that are essential for protein maturation and are considered targets for antibacterial and anti-angiogenic therapies. nih.govnih.gov Quinoline derivatives have been identified as inhibitors of MetAPs. For example, nitroxoline, a substituted 8-hydroxyquinoline, inhibits human MetAP2 with an IC₅₀ of 55 nM. nih.gov A series of quinoline-based hybrids have also been synthesized and shown to act as competitive inhibitors of Leishmania donovani MetAP1 (LdMetAP1). nih.gov

| Compound Class | Target | IC₅₀ (nM) | Inhibition Mode | Reference |

| Substituted Oxines (Nitroxoline) | Human MetAP2 | 55 | - | nih.gov |

| Quinoline-based Hybrids (QYT-4h) | LdMetAP1 | - | Competitive | nih.gov |

Falcipain Inhibition: Falcipain-2 and Falcipain-3 are cysteine proteases of the malaria parasite Plasmodium falciparum and are crucial for the parasite's life cycle, making them attractive drug targets. nih.govfrontiersin.org Quinoline-containing compounds have been investigated as inhibitors of these enzymes. nih.govrsc.org Quinoline-triazole hybrids have been shown to inhibit Falcipain-2 with IC₅₀ values in the micromolar range. nih.govrsc.org For example, two compounds from this class had IC₅₀ values of 16.16 µM and 25.64 µM against Falcipain-2. nih.gov Quinoid derivatives have also been identified as potent inhibitors of Falcipain-2, with one compound showing an IC₅₀ of 0.068 µM. researchgate.net The mechanism of inhibition is thought to involve blocking the hemoglobin degradation pathway. researchgate.net

| Compound Class | Target | IC₅₀ (µM) | Reference |

| Quinoline-Triazole Hybrids | Falcipain-2 | 16.16 - 25.64 | nih.govrsc.org |

| Quinoid Derivatives | Falcipain-2 | 0.068 | researchgate.net |

| Quinoline Carboxamide Derivatives | Falcipain-2 | 2.14 - 7.37 | frontiersin.org |

Computational Chemistry and Molecular Modeling of 2 Ethyl N 8 Quinolinyl Hexanamide

Molecular Docking Simulations for Ligand-Receptor Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand, such as 2-ethyl-N-(8-quinolinyl)hexanamide, to a macromolecular target, typically a protein.

The process begins with the three-dimensional structures of both the ligand (this compound) and the target receptor. Software like AutoDock Vina is often employed for this purpose. uin-malang.ac.id The program then explores a vast number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding energy. Lower binding energy scores typically indicate a more stable and thus more likely interaction.

For a compound like this compound, potential protein targets could include enzymes such as histone deacetylases (HDACs), where other quinoline (B57606) derivatives have shown inhibitory activity. researchgate.net A docking simulation would predict how the quinoline ring, the amide linkage, and the ethylhexanamide chain of the ligand interact with the amino acid residues in the receptor's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking.

The results are often visualized to analyze the specific interactions forming the ligand-receptor complex. For instance, the nitrogen atom in the quinoline ring might act as a hydrogen bond acceptor, while the aromatic rings could engage in pi-pi stacking with residues like phenylalanine or tyrosine.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Histone Deacetylase 8 (HDAC8) | -8.2 | HIS142, HIS180, TYR306 | Hydrogen Bond, Pi-Pi Stacking |

| Squalene Synthase | -7.5 | PHE77, LEU211, VAL178 | Hydrophobic Interactions |

Molecular Dynamics Simulations of Binding Events

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations model the atomic movements of the system by solving Newton's equations of motion, providing insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. google.com

An MD simulation would begin with the most favorable docked pose of this compound within its target receptor, solvated in a water box with ions to mimic physiological conditions. Over a simulation period of nanoseconds to microseconds, the trajectory of every atom is calculated.

Analysis of the MD trajectory can reveal:

Binding Stability: Root Mean Square Deviation (RMSD) of the ligand and protein backbone can be calculated to assess the stability of the complex. A stable RMSD suggests the ligand remains bound in a consistent conformation. google.com

Interaction Persistence: The persistence of specific interactions, like hydrogen bonds identified in docking, can be monitored throughout the simulation.

Conformational Changes: MD can show how the protein or the ligand adjusts its shape to achieve an optimal fit, which is a phenomenon known as "induced fit."

Binding Free Energy: Advanced methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Protein Complex

| Parameter | Value / Description |

|---|---|

| Simulation Software | GROMACS / AMBER |

| Force Field | CHARMM36 / AMBERff14SB |

| Simulation Time | 200 nanoseconds |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 310 K |

| Pressure | 1 bar |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be represented by a mathematical equation that links chemical descriptors to activity.

To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Describing charge distribution, dipole moment, etc.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to create the model. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing costs. For instance, a model might reveal that increasing the length of the alkyl chain negatively impacts activity, while adding an electron-withdrawing group to the quinoline ring enhances it.

Table 3: Hypothetical QSAR Model for Quinoline Derivatives

| Model Equation | pIC50 = 0.75(LogP) - 0.21(Molecular Weight) + 1.54*(Dipole Moment) + C |

|---|---|

| R² (Coefficient of Determination) | 0.85 |

| Q² (Cross-validated R²) | 0.72 |

| Interpretation | Biological activity increases with higher hydrophobicity and dipole moment but decreases with molecular weight. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure (electron density) of molecules. Unlike molecular mechanics methods used in docking and MD, DFT provides a more fundamental understanding of a molecule's properties based on the principles of quantum mechanics.

For this compound, DFT calculations can be used to determine a variety of properties:

Optimized Geometry: To find the most stable 3D conformation of the molecule.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Reactivity Descriptors: DFT can be used to calculate conceptual DFT descriptors like electronegativity, hardness, and softness, which help in predicting how the molecule will react in different chemical environments.

Spectroscopic Properties: Prediction of vibrational frequencies (IR spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the molecule's structure.

These calculations are computationally intensive but provide a high level of detail about the intrinsic properties of this compound, complementing the interaction-focused insights from docking and MD simulations.

Table 4: Hypothetical DFT Calculation Results for this compound

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -6.2 eV | B3LYP/6-31G |

| LUMO Energy | -1.8 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | 4.4 eV | B3LYP/6-31G |

| Dipole Moment | 3.5 Debye | B3LYP/6-31G |

Advanced Analytical Techniques for Structural Characterization and Purity Assessment of 2 Ethyl N 8 Quinolinyl Hexanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 2-ethyl-N-(8-quinolinyl)hexanamide, 1D (¹H and ¹³C) and 2D NMR experiments provide detailed information about the chemical environment of each atom, enabling the precise assignment of its structure.

¹H NMR Spectroscopy allows for the identification of protons in different parts of the molecule. The aromatic region of the spectrum would display characteristic signals for the protons on the quinoline (B57606) ring. The chemical shifts and coupling constants of these protons are crucial for confirming the 8-amino substitution pattern. The amide proton (N-H) would typically appear as a broad singlet. The aliphatic region would contain signals for the 2-ethylhexanamide (B1203107) side chain. The methine proton at the chiral center (C2 of the hexanamide (B146200) moiety) would show a distinct multiplet, with its coupling to adjacent methylene (B1212753) protons providing key structural information.

¹³C NMR Spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon of the amide group typically resonates at a downfield shift (around 170-177 ppm). mdpi.com The distinct chemical shifts for the carbons of the quinoline ring confirm the substitution pattern, while the signals in the aliphatic region correspond to the ethyl and butyl groups of the hexanamide chain.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a Quinoline Amide Derivative. Note: This table is illustrative, based on data for similar structures, as specific data for this compound is not publicly available. Actual values may vary.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Quinoline-H2 | ~8.7-8.9 (dd) | ~148 |

| Quinoline-H3 | ~7.5 (dd) | ~122 |

| Quinoline-H4 | ~8.4 (dd) | ~136 |

| Quinoline-H5 | ~7.7 (d) | ~127 |

| Quinoline-H6 | ~7.5 (t) | ~122 |

| Quinoline-H7 | ~8.6 (d) | ~138 |

| Amide-NH | ~9.7-10.6 (s) | - |

| Amide-C=O | - | ~171-177 |

| Hexanamide-CH (C2) | Multiplet | ~40-50 |

| Hexanamide-CH₂ (ethyl) | Multiplet | ~25 |

| Hexanamide-CH₃ (ethyl) | Triplet | ~11 |

| Hexanamide-CH₂ (butyl) | Multiplets | ~22-32 |

| Hexanamide-CH₃ (butyl) | Triplet | ~14 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its molecular formula. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), enabling differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound (C₁₇H₂₂N₂O), HRMS would be used to measure the exact mass of the molecular ion (or a quasi-molecular ion, such as [M+H]⁺ or [M+Na]⁺). This experimental value is then compared to the calculated theoretical mass. A close match confirms the elemental formula. mdpi.com

Tandem Mass Spectrometry (MS/MS) , often performed in conjunction with HRMS, involves the isolation and fragmentation of the molecular ion to produce a characteristic pattern of product ions. wvu.edu The fragmentation pathways provide valuable structural information. For this compound, key fragmentations would likely include:

Cleavage of the amide bond: This is a common fragmentation pathway for amides, which would result in fragments corresponding to the quinoline amine portion and the acylium ion of the 2-ethylhexanoyl group.

Loss of the alkyl side chain: Fragmentation of the hexanamide side chain can occur at various points, leading to a series of product ions with predictable mass differences (e.g., loss of ethyl or butyl radicals).

Fragmentation of the quinoline ring: The quinoline ring itself can undergo characteristic cleavages.

Systematic analysis of these fragmentation patterns, sometimes across multiple stages (MSⁿ), helps to piece together the molecule's structure, corroborating the findings from NMR spectroscopy. wvu.edunih.gov

Table 2: Predicted HRMS Data and Major Fragmentation for this compound.

| Species | Molecular Formula | Calculated Exact Mass | Predicted Fragment Ion | Predicted Fragment Mass |

| [M+H]⁺ | C₁₇H₂₃N₂O⁺ | 271.1805 | [C₉H₉N₂]⁺ (quinolin-8-amine) | 145.0760 |

| [C₈H₁₅O]⁺ (2-ethylhexanoyl) | 127.1118 | |||

| Loss of C₄H₉ (butyl radical) | 214.1281 | |||

| Loss of C₂H₅ (ethyl radical) | 242.1543 |

Advanced Chromatographic Methods for Isolation and Purity Determination

Chromatographic techniques are fundamental for both the isolation of this compound after its synthesis and for the rigorous assessment of its purity.

Column Chromatography is a standard method for the purification of crude reaction products. mdpi.com For quinoline amides, a silica (B1680970) gel stationary phase is typically used with a gradient of non-polar to polar solvents (e.g., hexanes and ethyl acetate) as the mobile phase. This process separates the desired compound from unreacted starting materials, by-products, and other impurities based on differences in their polarity and affinity for the stationary phase.

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the final compound. Using a high-resolution column (e.g., a C18 reversed-phase column), HPLC can separate the target compound from even trace-level impurities. A detector, most commonly a UV-Vis detector set to a wavelength where the quinoline ring absorbs strongly, quantifies the relative amounts of all components in the sample. The purity is expressed as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram. The instability of some complex molecules in pure organic solvents can make HPLC separation challenging, requiring careful method development. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation of Quinoline Amide Derivatives

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unparalleled, definitive view of the molecule's structure in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and conformation. mdpi.com

To perform this analysis, a suitable single crystal of the compound must be grown, which can be achieved by methods like slow evaporation of a solvent mixture. mdpi.comacs.org The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions are determined.

Studies on various quinoline carboxamide derivatives have revealed important structural features:

Molecular Conformation: The relative orientation of the quinoline ring and the amide side chain is precisely defined by torsion angles. iucr.org

Intermolecular Interactions: X-ray crystallography elucidates the network of non-covalent interactions, such as hydrogen bonds (e.g., between the amide N-H and the carbonyl oxygen or the quinoline nitrogen) and π-π stacking interactions between aromatic rings, which govern how the molecules pack in the crystal lattice. rsc.org These interactions play a fundamental role in the crystal packing of quinoline derivatives. rsc.orgrsc.org

Planarity: The analysis can determine the planarity of the quinoline ring system and any deviations from it. iucr.org

Table 3: Example Crystallographic Data for a Quinoline Carboxamide Derivative. Note: This data is for N-(5-Bromoquinolin-8-yl)pivalamide, a related structure, to illustrate the type of information obtained from X-ray crystallography.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₇BrN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 10.345 |

| β (°) | 114.23 |

| Volume (ų) | 1475.4 |

| Z (molecules/unit cell) | 4 |

Future Research Directions and Unexplored Applications of 2 Ethyl N 8 Quinolinyl Hexanamide

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future development of 2-ethyl-N-(8-quinolinyl)hexanamide and its analogs is intrinsically linked to the innovation of synthetic methodologies that are not only efficient but also environmentally benign. Traditional synthetic approaches often involve multi-step processes that may utilize harsh reagents and generate significant waste.

Future research should prioritize the development of catalytic C-H functionalization reactions. These methods offer a more direct and atom-economical approach to modifying the quinoline (B57606) core, potentially reducing the number of synthetic steps required. For instance, exploring transition-metal catalyzed C5 halogenation of the 8-amidoquinoline core in aqueous media could provide a greener alternative to conventional methods that rely on organic solvents and complex oxidants. mdpi.comsemanticscholar.org Iron-catalyzed halogenation has shown promise in this regard, utilizing inexpensive and less toxic reagents. mdpi.com

Furthermore, the principles of flow chemistry could be applied to the synthesis of this compound. Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. This approach aligns with the growing demand for sustainable and efficient chemical manufacturing.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-H Functionalization | Atom economy, reduced steps, greener solvents | Development of novel catalysts (e.g., iron-based), optimization of reaction conditions in water. mdpi.com |

| Flow Chemistry | Improved yield and safety, scalability, process control | Reactor design, optimization of flow parameters, integration with real-time analytics. |

| Microwave-Assisted Synthesis | Accelerated reaction times, increased yields | Exploration of solvent-free conditions, development of specific microwave-transparent catalysts. nih.gov |

Exploration of New Biological Targets and Therapeutic Areas for Quinolyl Amides

While quinoline derivatives have a well-established history in medicine, particularly as antimalarial and anticancer agents, the specific biological profile of this compound remains largely uncharacterized. ontosight.airesearchgate.net Future research should systematically investigate its potential interactions with a broad range of biological targets.

Quinolyl amides and related structures have demonstrated activity against various pathogens and have been explored for their potential as antiparasitic, antibacterial, and antiviral agents. researchgate.netresearchgate.net Screening this compound against a panel of clinically relevant microbes and parasites could uncover novel therapeutic applications. The structural motifs present in this compound, including the quinoline ring and the flexible hexanamide (B146200) side chain, could modulate interactions with biological targets, potentially influencing efficacy and specificity. ontosight.ai

Recent studies have highlighted the potential of quinoline derivatives in targeting sigma receptors, which are implicated in cancer and neurodegenerative diseases. nih.gov Specifically, quinolyl pyrazinamides have shown promise as selective sigma 2 receptor ligands for the treatment of pancreatic cancer. nih.gov Investigating the binding affinity of this compound for sigma receptors could open new avenues for its development as a therapeutic agent.

| Therapeutic Area | Potential Biological Target | Rationale |

| Infectious Diseases | Dihydrofolate reductase, Dihydropteroate synthase | Quinoline core is a known pharmacophore in antimicrobial and antiparasitic drugs. researchgate.net |

| Oncology | Sigma 2 Receptor | Related quinolyl amides have shown potent anti-pancreatic cancer activity via this target. nih.gov |

| Neurodegenerative Diseases | Acetylcholinesterase, Butyrylcholinesterase | The quinoline scaffold is present in drugs developed for Alzheimer's disease. nih.gov |

Design of Multitarget Ligands through Molecular Hybridization Strategies

The "one drug-one target" paradigm is increasingly being challenged by the multifactorial nature of complex diseases. uu.nl The design of multi-target-directed ligands (MTDLs), which can simultaneously modulate multiple biological targets, represents a promising therapeutic strategy. mdpi.comfrontiersin.org The structure of this compound provides a versatile scaffold for the development of such MTDLs through molecular hybridization.

This approach involves combining the pharmacophoric elements of this compound with those of other known bioactive molecules. nih.gov For example, fusing the quinoline core with a pharmacophore known to inhibit a key enzyme in a particular disease pathway could result in a hybrid molecule with a dual mode of action. mdpi.com This strategy has been successfully employed in the development of potential treatments for Alzheimer's disease by combining quinoline-based structures with other active moieties. nih.gov

The design of these hybrids can be guided by computational modeling to predict their binding affinities for multiple targets and to optimize their pharmacokinetic properties. mdpi.com The goal is to create a single chemical entity that offers a more holistic therapeutic effect with potentially reduced side effects compared to combination therapies. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. chemrxiv.org These powerful computational tools can be leveraged to accelerate the design and optimization of novel compounds based on the this compound scaffold.

Furthermore, generative AI models can design entirely new molecules with desired properties. By providing the model with the core structure of this compound and a set of desired biological and physicochemical properties, it can generate novel derivatives with a high probability of success. Retrosynthesis prediction tools, enhanced by AI, can then suggest viable synthetic routes for these novel compounds. acs.org

Investigation of Quinoline Amide Foldamers and Their Supramolecular Chemistry

Foldamers are synthetic oligomers that mimic the ability of natural biopolymers like proteins and nucleic acids to fold into well-defined three-dimensional structures. Quinoline-based aromatic amides have emerged as a promising class of foldamers, capable of forming stable helical and other complex architectures. uni-muenchen.denih.gov The study of this compound as a building block for such foldamers opens up exciting avenues in materials science and nanotechnology.

The specific substitution pattern and the nature of the side chain in this compound can influence the folding behavior of oligomers derived from it. rsc.org By systematically varying the length and branching of the alkyl chain, researchers can fine-tune the resulting supramolecular structures. These folded architectures can create unique cavities and surfaces with potential applications in molecular recognition, catalysis, and the development of novel biomaterials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.